

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy Desalkylflurazepam

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and pharmacological context of **3-Hydroxy desalkylflurazepam**. The information is intended to support research, development, and analytical activities involving this benzodiazepine metabolite.

Core Chemical and Physical Properties

3-Hydroxy desalkylflurazepam, also known by synonyms such as N-Desalkyl-3-hydroxyflurazepam and Ro 7-5205, is a known metabolite of desalkylflurazepam.[1] It is categorized as a benzodiazepine and is often used as an analytical reference standard in forensic and research applications.[1] The fundamental chemical and physical properties of **3-Hydroxy desalkylflurazepam** are summarized below. While specific experimental data for some physical properties like melting and boiling points are not readily available in the literature, predicted values for the closely related precursor, N-desalkylflurazepam, are provided for estimation.

Table 1: Chemical and Physical Data for 3-Hydroxy Desalkylflurazepam



Property	Value	Source
IUPAC Name	7-chloro-5-(2- fluorophenyl)-1,3-dihydro-3- hydroxy-2H-1,4- benzodiazepin-2-one	[1]
Chemical Formula	C15H10ClFN2O2	[1][2]
Molecular Weight	304.7 g/mol	[1][2]
Appearance	Solid	[1][3]
Solubility	Soluble in DMSO (≥10 mg/ml)	[1]
Storage Temperature	-20°C	[1][4]
CAS Number	17617-60-6	[1][2]

Table 2: Predicted Physicochemical Properties of the Precursor N-desalkylflurazepam

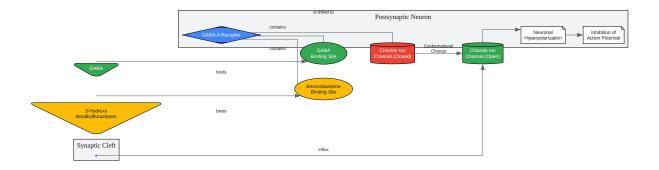
Property	Predicted Value	Source
Melting Point	204-206°C	[5]
Boiling Point	454.0 ± 45.0 °C	[5]
pKa (Strongest Acidic)	11.55 ± 0.70 to 12.29	[5][6]
logP	2.7 to 3.35	[6][7]

Pharmacological Context: Signaling Pathway

3-Hydroxy desalkylflurazepam, as a benzodiazepine, exerts its effects by modulating the activity of GABA-A (gamma-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less



likely to fire an action potential, which results in the sedative, anxiolytic, and anticonvulsant properties associated with this class of drugs.



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GABA-A Receptor Signaling Pathway Modulation by 3-Hydroxy desalkylflurazepam.

Experimental Protocols

The analysis of **3-Hydroxy desalkylflurazepam** in biological matrices is crucial for clinical and forensic toxicology. The following sections detail common experimental protocols for its extraction and quantification.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a widely used technique for the cleanup and concentration of benzodiazepines from complex biological matrices like urine.



Materials:

- Urine sample
- Internal standard solution (e.g., deuterated benzodiazepine analog)
- β-glucuronidase enzyme
- Ammonium acetate buffer (0.5 M, pH 5.0)
- Phosphoric acid (4%)
- SPE cartridges (e.g., Oasis MCX)
- Elution solvent (e.g., 60:40 acetonitrile:methanol with 5% strong ammonia solution)
- Sample diluent (e.g., 2% acetonitrile:1% formic acid in water)

Procedure:

- To 200 μL of the urine sample in a well of an extraction plate, add 20 μL of the internal standard solution.
- Add 200 μL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
- Incubate the plate at 50°C for 1 hour to allow for enzymatic hydrolysis of any conjugated metabolites.
- Quench the reaction by adding 200 μL of 4% phosphoric acid.
- Load the entire sample onto the conditioned and equilibrated SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interfering substances.
- Dry the sorbent bed completely under vacuum.
- Elute the analytes with the elution solvent.
- Dilute the eluate with the sample diluent before analysis by LC-MS/MS.



Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of benzodiazepines and their metabolites.

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., CORTECS UPLC C18+)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient program to achieve separation of the analyte from other compounds.
- Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min)
- Injection Volume: 5-10 μL

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions for 3-Hydroxy desalkylflurazepam and the internal standard need to be determined and optimized.

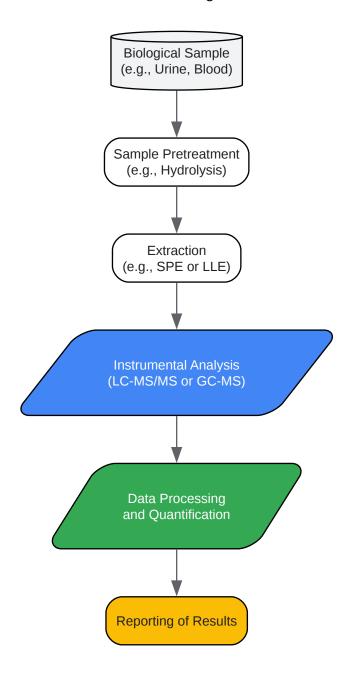
Data Analysis:



• Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **3-Hydroxy desalkylflurazepam** in a research or forensic setting.



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General experimental workflow for the analysis of **3-Hydroxy desalkylflurazepam**.



This guide provides foundational knowledge for professionals working with **3-Hydroxy desalkylflurazepam**. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

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